
N-Isopropylbenzylamine
Vue d'ensemble
Description
What is N-Isopropylbenzylamine?
This compound, also known as this compound, is a valuable research compound. Its molecular formula is C10H15N, and its molecular weight is 149.23 g/mol. This compound is a chain isomer of methamphetamine that exhibits the same chemical formula and molar mass, giving their hydrochloride salts similar physical properties, such as relatively close melting points and a similar appearance.
This compound (hydrochloride) is an analytical reference standard categorized as an adulterant.
This compound has been found as an adulterant and methamphetamine mimic in samples seized by law enforcement. It is intended for research and forensic use.
Uses of this compound
This compound is a compound that has appeared in the chemical literature, often playing an intermediary role in applications of experimental synthesis and novel organic transformations. It is used by methamphetamine illicit manufacturers as a dilute of and substitutes for methamphetamine. Therefore, it could be used to replace or diluent methamphetamine, with the difference in melting points and the various characteristics of its packaging, for instance, less brittle or more challenging to break crystals.
The chemical reaction of this compound
This compound forms amine adducts with magnesocene at ambient temperature in toluene.
Applications De Recherche Scientifique
Catalysis in Chemical Synthesis : N-Isopropylbenzylamine and its derivatives are used as catalysts in the formation of amides from carboxylic acids and amines. This is an important reaction in green chemistry for the synthesis of various organic compounds (Arnold et al., 2008).
Biological Activity and Enzyme Studies : It plays a role in the study of enzyme activities. For example, in the metabolism of nitrosamines by cytochrome P-450 isozymes, which is crucial in understanding cancer research (Yang et al., 1985).
Biodegradation and Environmental Applications : N-Isopropylammelide aminohydrolase, an enzyme involved in atrazine degradation, demonstrates the relevance of this compound in biodegradation pathways, crucial for environmental cleanup (Shapir et al., 2002).
Asymmetric Synthesis of Unnatural Amino Acids : Utilized in the synthesis of unnatural amino acids through ω-transaminase-catalyzed amino group transfer, important in pharmaceutical and biotechnological applications (Park et al., 2013).
Phase Transition Materials : this compound trifluoromethanesulfonate exhibits reversible dielectric behavior, indicating its potential as a phase transition material (Xiong et al., 2014).
Amine Transaminases in Biocatalysis : It serves as an amine donor in transaminase-catalyzed reactions, demonstrating its importance in chemo-enzymatic syntheses for industrial applications (Dawood et al., 2018).
Organometallic Chemistry and Catalysis : Explored in the context of ruthenium-catalyzed C-H (thio)amidation, showing its application in the development of new synthetic methodologies in organometallic chemistry (Altalhi et al., 2021).
Biomedical Engineering and Bioengineering Applications : N-Isopropylacrylamide copolymers have significant applications in bioengineering, such as in drug delivery, gene delivery, and cell immobilization (Rzaev et al., 2007).
Mécanisme D'action
Target of Action
It is known to interact with neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide .
Mode of Action
N-Isopropylbenzylamine time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS), and increases intracellular nitric oxide (NO) in SN4741 cells . Nitric oxide is a crucial signaling molecule involved in many physiological and pathological processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide signaling pathway. By increasing the expression of nNOS, this compound enhances the production of nitric oxide, a key signaling molecule that plays a role in various cellular functions .
Pharmacokinetics
Given its structural similarity to methamphetamine, it may share similar adme properties .
Result of Action
The increase in nitric oxide production due to this compound’s action can lead to various cellular effects. Nitric oxide is a versatile player in the regulation of cellular functions and physiological processes. Excessive nitric oxide production can lead to toxicity .
Safety and Hazards
Orientations Futures
N-Isopropylbenzylamine has been used to adulterate methamphetamine, and distributed as fake “Ice” methamphetamine by illicit manufacturers, leading to a world problem of this compound exposure . The toxicity of this compound has been studied as of 2022 and it has been found to produce toxicity via increasing nitric oxide in vitro . This study sounds an alarm for methamphetamine abusers and warns of the dangerousness of this compound for public health .
Analyse Biochimique
Biochemical Properties
N-Isopropylbenzylamine has been shown to form amine adducts with magnesocene at ambient temperature in toluene . This suggests that it can interact with certain enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
It has been associated with side effects such as headaches and confusion . In vitro toxicity of this compound and its toxicity-related targets were investigated in SN4741, SH-SY5Y or PC12 cell lines that model neurons .
Molecular Mechanism
It is known to mimic methamphetamine, suggesting that it may bind to similar targets and influence similar pathways .
Temporal Effects in Laboratory Settings
It is known that it has been used to adulterate methamphetamine, suggesting that it may have similar stability properties .
Dosage Effects in Animal Models
It is known to mimic methamphetamine, suggesting that it may have similar dosage effects .
Metabolic Pathways
It is known to mimic methamphetamine, suggesting that it may be involved in similar metabolic pathways .
Transport and Distribution
It is known to mimic methamphetamine, suggesting that it may have similar transport and distribution properties .
Subcellular Localization
It is known to mimic methamphetamine, suggesting that it may have similar localization properties .
Propriétés
IUPAC Name |
N-benzylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBKPDDZTNUNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059265 | |
| Record name | Benzenemethanamine, N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-97-6 | |
| Record name | Isopropylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylbenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Isopropylbenzylamine of interest in forensic science?
A1: this compound shares a similar structure with methamphetamine and can lead to false-positive results in routine drug tests []. Accurate identification is crucial to avoid misidentification in legal cases. Advanced methods like LC-ESI-MS/MS are employed to differentiate this compound from methamphetamine in forensic samples [].
Q2: What is known about the toxicity of this compound?
A3: Research suggests that this compound might exert toxic effects by increasing nitric oxide levels in vitro []. Further studies are needed to fully understand its toxicity profile and potential long-term effects in living organisms.
Q3: Can you describe a specific chemical reaction involving this compound?
A4: this compound reacts with monoalkylthio- or monoarylthio-substituted cyclopropenium salts to yield 1-alkyl- or 1-aryl-2-phenylpyrroles []. This reaction proceeds through a proposed mechanism involving intramolecular hydrogen abstraction via vinylcarbene intermediates [].
Q4: What interesting structural features are observed in magnesocene adducts of this compound?
A5: In the solid-state structure of the magnesocene adduct of this compound (Cp2Mg(NH(CH(CH3)2)(CH2C6H5))), the hydrogen atoms of the coordinated amine nitrogen engage in intramolecular and intermolecular hydrogen bonding with the eta2-cyclopentadienyl ligand []. This observation offers insights into the mechanism of cyclopentadiene elimination from metal cyclopentadienyl compounds during chemical vapor deposition processes [].
Q5: How can the Simon reaction be modified to distinguish between methamphetamine and this compound?
A7: While both compounds produce a blue color in the conventional Simon reaction, adding di-tert-butyl dicarbonate (t-Boc) reagent leads to distinct color changes. Methamphetamine transitions to purple, while this compound remains blue, allowing for their differentiation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




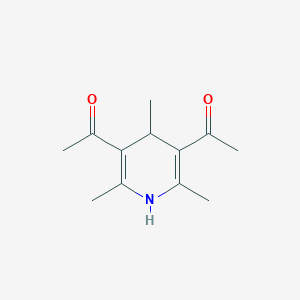

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
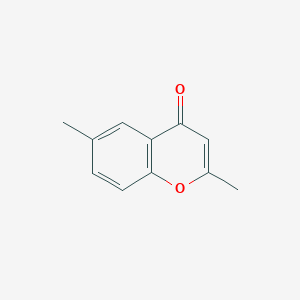

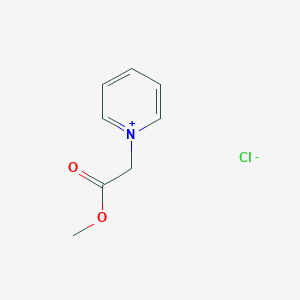
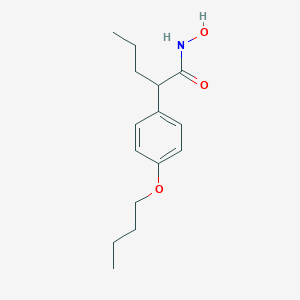


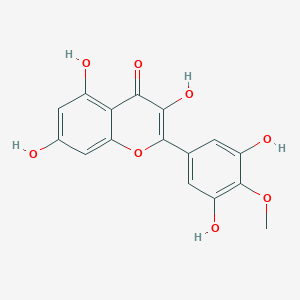
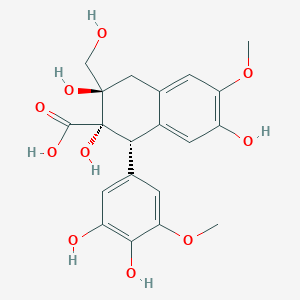
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)
